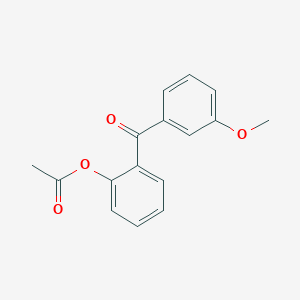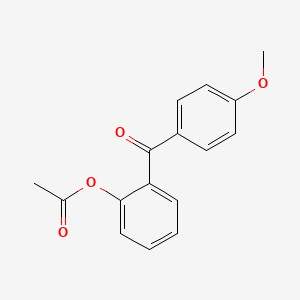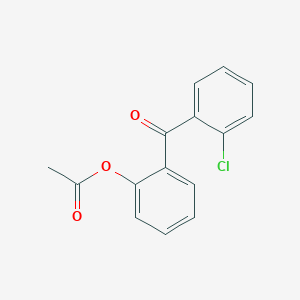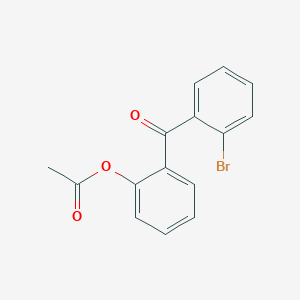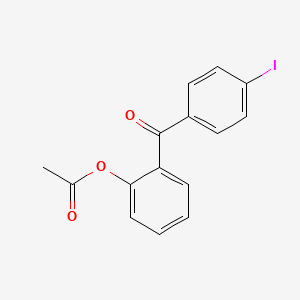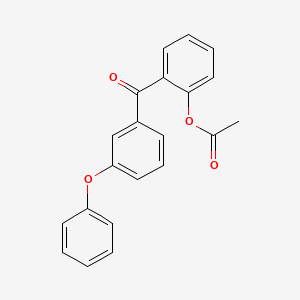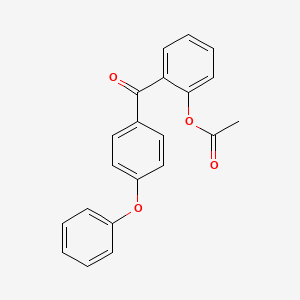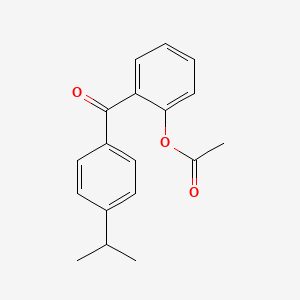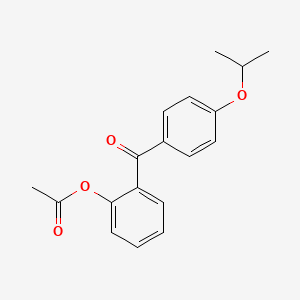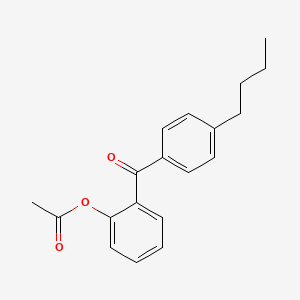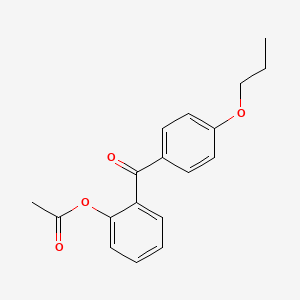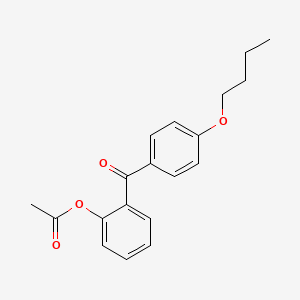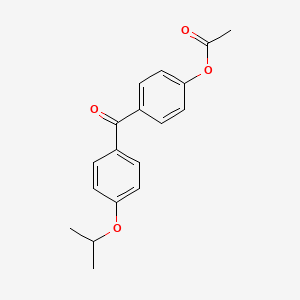
4-アセトキシ-4'-イソプロポキシベンゾフェノン
説明
4-Acetoxy-4’-isopropoxybenzophenone is a chemical compound belonging to the benzophenone family. It is characterized by the presence of an acetoxy group and an isopropoxy group attached to the benzophenone core. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and plastics.
科学的研究の応用
4-Acetoxy-4’-isopropoxybenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and UV absorbers.
作用機序
Target of Action
Pharmacokinetics
It’s known that the adme properties of a compound are strongly influenced by its physicochemical parameters
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Specific studies on how environmental factors influence the action of 4-acetoxy-4’-isopropoxybenzophenone are currently lacking .
生化学分析
Biochemical Properties
4-Acetoxy-4’-isopropoxybenzophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 4-Acetoxy-4’-isopropoxybenzophenone on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Acetoxy-4’-isopropoxybenzophenone can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in oxidative stress response and detoxification processes, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 4-Acetoxy-4’-isopropoxybenzophenone exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. For example, 4-Acetoxy-4’-isopropoxybenzophenone can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
The effects of 4-Acetoxy-4’-isopropoxybenzophenone can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions; however, it may undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to 4-Acetoxy-4’-isopropoxybenzophenone can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 4-Acetoxy-4’-isopropoxybenzophenone vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant toxic or adverse effects . Studies have shown that high doses of 4-Acetoxy-4’-isopropoxybenzophenone can cause oxidative stress, inflammation, and tissue damage in animal models . It is essential to determine the appropriate dosage range to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
4-Acetoxy-4’-isopropoxybenzophenone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 4-Acetoxy-4’-isopropoxybenzophenone, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glutathione S-transferases and UDP-glucuronosyltransferases . These metabolic pathways play a crucial role in the detoxification and elimination of 4-Acetoxy-4’-isopropoxybenzophenone from the body.
Transport and Distribution
The transport and distribution of 4-Acetoxy-4’-isopropoxybenzophenone within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 4-Acetoxy-4’-isopropoxybenzophenone can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to different cellular compartments .
Subcellular Localization
4-Acetoxy-4’-isopropoxybenzophenone exhibits specific subcellular localization patterns, which can influence its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytosolic enzymes and proteins . Additionally, 4-Acetoxy-4’-isopropoxybenzophenone can be transported to other subcellular compartments, such as the nucleus and mitochondria, where it may exert additional effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-4’-isopropoxybenzophenone typically involves the reaction of 4-hydroxybenzophenone with isopropyl bromide in the presence of a base to form 4-isopropoxybenzophenone. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of 4-Acetoxy-4’-isopropoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
4-Acetoxy-4’-isopropoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The acetoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or acids like hydrochloric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Various substituted benzophenones
類似化合物との比較
Similar Compounds
- 4-Hydroxybenzophenone
- 4-Isopropoxybenzophenone
- 4-Acetoxybenzophenone
Uniqueness
4-Acetoxy-4’-isopropoxybenzophenone is unique due to the presence of both acetoxy and isopropoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .
特性
IUPAC Name |
[4-(4-propan-2-yloxybenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-12(2)21-16-8-4-14(5-9-16)18(20)15-6-10-17(11-7-15)22-13(3)19/h4-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQLCPYHKYSZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641710 | |
| Record name | 4-{4-[(Propan-2-yl)oxy]benzoyl}phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-68-0 | |
| Record name | Methanone, [4-(acetyloxy)phenyl][4-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{4-[(Propan-2-yl)oxy]benzoyl}phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


